[5-(aminomethyl)-1-methyl-1H-pyrazol-4-yl](imino)methyl-lambda6-sulfanone dihydrochloride
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Overview
Description
5-(aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda6-sulfanone dihydrochloride is a synthetic chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, an aminomethyl group, and a sulfanone moiety. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda6-sulfanone dihydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the pyrazole is reacted with formaldehyde and a primary or secondary amine.
Formation of the Sulfanone Moiety: The sulfanone group is introduced through the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or sodium periodate.
Formation of the Dihydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanone moiety can undergo further oxidation to form sulfone derivatives.
Reduction: The imino group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda6-sulfanone dihydrochloride can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
In medicine, 5-(aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda6-sulfanone dihydrochloride has potential applications as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it useful in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfanone moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda6-sulfanone: The non-dihydrochloride form of the compound.
5-(aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda6-sulfanone sulfate: A sulfate salt form of the compound.
5-(aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda6-sulfanone phosphate: A phosphate salt form of the compound.
Uniqueness
The dihydrochloride form of 5-(aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda6-sulfanone is unique due to its enhanced solubility and stability in aqueous solutions. This makes it particularly useful in biological and medicinal applications where solubility is a critical factor.
Properties
Molecular Formula |
C6H14Cl2N4OS |
---|---|
Molecular Weight |
261.17 g/mol |
IUPAC Name |
[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C6H12N4OS.2ClH/c1-10-5(3-7)6(4-9-10)12(2,8)11;;/h4,8H,3,7H2,1-2H3;2*1H |
InChI Key |
ZHBMSJXWEOLMML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)S(=N)(=O)C)CN.Cl.Cl |
Origin of Product |
United States |
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